Home > Products > Screening Compounds P83381 > Dabrafenib mesylate
Dabrafenib mesylate - 1195768-06-9

Dabrafenib mesylate

Catalog Number: EVT-253130
CAS Number: 1195768-06-9
Molecular Formula: C24H24F3N5O5S3
Molecular Weight: 615.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabrafenib mesylate is a potent and selective inhibitor of serine/threonine-protein kinase B-raf, particularly the B-Raf V600E mutant kinase. [] This compound plays a crucial role in scientific research, especially in the field of oncology, as a tool for understanding and potentially treating cancers associated with BRAF V600 mutations.

Epirubicin Hydrochloride

Relevance: Similar to dabrafenib mesylate, epirubicin hydrochloride has been identified as an inhibitor of the human organic anion transporter 4 (hOAT4) []. This transporter plays a role in the renal clearance of drugs, and inhibition of hOAT4 could potentially lead to drug-drug interactions. The study found that epirubicin hydrochloride exhibited a noncompetitive inhibitory effect on hOAT4, with a Ki value of 3 μM []. While both compounds interact with hOAT4, they target different molecular pathways for their anticancer effects; dabrafenib mesylate inhibits BRAF kinase, while epirubicin hydrochloride targets DNA.

Trametinib Dimethyl Sulfoxide

Relevance: Trametinib dimethyl sulfoxide is frequently used in combination with dabrafenib mesylate, showcasing their synergistic effects in treating BRAF V600E mutation-positive metastatic melanoma [, , , ]. Both drugs target different components of the MAPK pathway, ultimately leading to enhanced inhibition of this pathway and improved therapeutic outcomes.

Phenylamino Dabrafenib Impurity

Compound Description: This compound is a structurally related impurity of dabrafenib mesylate, formed during the synthesis process []. It arises from the conversion of an aromatic fluoro group in a chloro pyrimidine intermediate to an amine group.

Relevance: Phenylamino Dabrafenib Impurity highlights a potential challenge in dabrafenib mesylate synthesis []. Its presence as an impurity necessitates careful monitoring and control during the drug manufacturing process to ensure the purity and safety of the final drug product.

Source and Classification

Dabrafenib mesylate is derived from the parent compound dabrafenib, which is synthesized through a series of chemical reactions involving various intermediates. The mesylate salt form enhances its solubility and stability, facilitating oral administration. The compound belongs to the class of small-molecule inhibitors and is specifically designed to inhibit mutant BRAF kinases while sparing wild-type BRAF, thus minimizing off-target effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of dabrafenib mesylate involves several steps, typically starting from appropriate precursors that undergo sulfonamide formation, halogenation, and thiazole ring closure. A common synthetic route includes:

  1. Formation of Sulfonamide: The reaction between 2-fluorophenyl-2,6-difluorobenzenesulfonamide and various amines to form intermediates.
  2. Thiazole Ring Closure: The introduction of a thiazole moiety through cyclization reactions involving tert-butyl groups.
  3. Final Salt Formation: Conversion to the mesylate salt by reacting with methanesulfonic acid .

The detailed reaction conditions often involve temperature control and careful pH adjustments to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of dabrafenib mesylate is C_23H_24F_2N_4O_2S, with a molecular weight of approximately 462.52 g/mol. The structure contains several key functional groups:

  • A thiazole ring
  • A difluorobenzene sulfonamide moiety
  • A fluorophenyl group

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which confirm the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Dabrafenib mesylate undergoes various chemical reactions that are critical for its synthesis and stability:

  1. Nucleophilic Substitution: Involves the replacement of halogen atoms in the precursor compounds with nucleophiles.
  2. Cyclization Reactions: Essential for forming heterocycles like thiazoles.
  3. Salt Formation: The conversion to mesylate involves protonation reactions that enhance solubility.

These reactions are carefully controlled to prevent side reactions that could lead to impurities .

Mechanism of Action

Process and Data

Dabrafenib mesylate operates by selectively inhibiting the activity of mutant BRAF kinases, particularly BRAF V600E. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival:

  • Binding Affinity: The compound exhibits an IC50 value of 0.8 nM against BRAF V600E, showing high selectivity compared to wild-type BRAF (IC50 = 3.2 nM) and c-Raf (IC50 = 5.0 nM) .
  • Impact on Signaling Pathways: By inhibiting BRAF V600E, dabrafenib reduces the activation of MEK and ERK kinases, leading to decreased cell growth and survival in melanoma cells harboring this mutation.

This targeted mechanism minimizes effects on normal cells that do not express the mutant BRAF protein .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dabrafenib mesylate is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in dimethyl sulfoxide and has moderate solubility in water at physiological pH.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from moisture.
  • pH Sensitivity: Formulation pH can affect solubility; optimal conditions are typically around pH 8 .
Applications

Scientific Uses

Dabrafenib mesylate is primarily utilized in clinical settings for treating patients with metastatic melanoma possessing the BRAF V600E mutation. Its applications extend to other cancers associated with similar mutations, including non-small cell lung cancer. Research continues into its efficacy when combined with other therapies, such as MEK inhibitors like trametinib, which may enhance therapeutic outcomes while mitigating resistance mechanisms .

Additionally, ongoing studies are exploring its use in combination regimens for other malignancies exhibiting BRAF mutations, highlighting its potential as a versatile tool in targeted cancer therapy .

Molecular Pharmacology of Dabrafenib Mesylate

Mechanism of Action in Oncogenic Signaling Pathways

ATP-Competitive Inhibition of BRAF Kinase Isoforms

Dabrafenib mesylate functions as a reversible ATP-competitive inhibitor that selectively targets the adenosine triphosphate (ATP)-binding pocket within the kinase domain of mutant BRAF proteins. Its highest affinity is for the BRAF V600E mutant (IC50 = 0.8 nM), where it stabilizes the inactive αC-helix OUT/DFG-IN (CODI) conformation. This binding prevents ATP hydrolysis and subsequent phosphorylation-mediated activation of the MAPK pathway. Structural analyses reveal that the V600E mutation locks BRAF into a constitutively active monomeric state by destabilizing the autoinhibitory interactions between the P-loop and activation segment. Dabrafenib exploits this altered configuration through enhanced hydrophobic interactions with residues flanking the ATP pocket, achieving >4-fold selectivity for BRAF V600E over wild-type BRAF (IC50 = 3.2 nM) [1] [6] [9].

Table 1: Structural Features Influencing Dabrafenib Binding

BRAF IsoformActivation Segment ConformationDimerization StateDabrafenib IC50 (nM)
V600E MutantOpen/ExtendedMonomer-predominant0.8
Wild-TypeClosed/CompactDimer-requiring3.2
BRAF FusionsVariableDimer-enforced>100

Paradoxical MAPK Pathway Activation in BRAF Wild-Type Cells

A critical pharmacological limitation emerges in BRAF wild-type (WT) cellular contexts, where dabrafenib induces paradoxical ERK hyperactivation. This occurs through drug-induced transactivation of RAF dimers: Dabrafenib binding to one protomer in a BRAF-CRAF dimer stabilizes a conformation that allosterically activates the drug-free partner protomer. This effect is amplified by upstream RAS-GTP loading (e.g., via RTK signaling or NRAS/KRAS mutations), which promotes RAF dimer assembly. Consequently, MEK phosphorylation increases by 200-300% in RAS-mutant cells, driving unintended proliferation. This phenomenon underlies dabrafenib’s contraindication in BRAF WT tumors and its association with secondary keratoacanthomas in clinical use [1] [4] [9].

Downstream Suppression of MEK/ERK Phosphorylation Dynamics

In BRAF V600E-mutant cells, dabrafenib achieves sustained suppression (>90%) of MEK1/2 and ERK1/2 phosphorylation within 2 hours post-administration. Pharmacodynamic studies show this inhibits key ERK substrates:

  • Cyclin D1 downregulation induces G1 cell cycle arrest
  • Reduced BIM phosphorylation prevents pro-survival signaling
  • FOXO3a nuclear translocation activates apoptosis genesThe inhibition is dose-dependent, with EC50 values of 0.4–0.9 nM in melanoma models. However, feedback reactivation occurs within 24 hours via RTK upregulation (e.g., EGFR, PDGFRβ), necessitating combination strategies with MEK inhibitors like trametinib to prolong pathway suppression [2] [6] [3].

Kinase Selectivity and Off-Target Profiling

Comparative Inhibition of BRAF V600E vs. Wild-Type BRAF and CRAF

Mass spectrometry-based chemical proteomics of dabrafenib across 270 human kinases reveals a hierarchical inhibition profile:

Table 2: Dabrafenib Kinase Selectivity Profile

Kinase TargetIC50 (nM)Cellular Consequence
BRAF V600E0.8Blocked MAPK signaling in mutants
Wild-Type BRAF3.2Paradoxical activation in dimers
CRAF5.0Limited inhibition; dimer resilience
SIK1, NEK11, LIMK110–50Minor cell cycle modulation
CDK16/PCTAIRE19.3G1 arrest via p27 stabilization
NEK97.8Senescence via CDK4 suppression

Notably, dabrafenib exhibits 400-fold selectivity for BRAF over 91% of screened kinases. Its affinity for CRAF (IC50 = 5.0 nM) is insufficient to block dimer-driven resistance mechanisms, explaining why tumors with CRAF amplifications evade monotherapy [5] [6] [8].

Role of NEK9 and CDK16 Inhibition in Secondary Therapeutic Effects

Beyond BRAF, dabrafenib potently inhibits NEK9 (IC50 = 7.8 nM) and CDK16 (IC50 = 9.3 nM), kinases overexpressed in advanced melanomas. siRNA knockdown studies confirm these off-target activities contribute to therapeutic effects in NRAS/KRAS-mutant models:

  • NEK9 inhibition reduces phospho-CHK1 (S345) and CDK4 expression, triggering p21-mediated senescence (50% reduction in proliferation)
  • CDK16 suppression decreases RB phosphorylation at S780 and elevates p27 levels, augmenting G1 arrest
  • Dual NEK9/CDK16 silencing synergistically inhibits melanoma growth (78% vs. 45% with single knockdown) [5] [2].

These effects explain dabrafenib’s activity in BRAF WT cancers (e.g., pancreatic, NSCLC) and support drug repurposing for RAS-mutant malignancies where MAPK inhibitors typically fail.

Compound Synonyms Mentioned:

  • Dabrafenib Mesylate
  • GSK-2118436
  • GSK-2118436A
  • Tafinlar® (brand)

Properties

CAS Number

1195768-06-9

Product Name

Dabrafenib mesylate

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid

Molecular Formula

C24H24F3N5O5S3

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4)

InChI Key

YKGMKSIHIVVYKY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O

Synonyms

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.